
1,2,3-Tris(decyloxy)-5-isocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Tris(decyloxy)-5-isocyanatobenzene is an organic compound characterized by the presence of three decyloxy groups and an isocyanate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tris(decyloxy)-5-isocyanatobenzene typically involves the following steps:
Preparation of 1,2,3-Tris(decyloxy)benzene: This intermediate can be synthesized by reacting 1,2,3-trihydroxybenzene with decyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Introduction of the Isocyanate Group: The final step involves the conversion of 1,2,3-Tris(decyloxy)benzene to this compound. This can be achieved by reacting the intermediate with phosgene or a phosgene equivalent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Tris(decyloxy)-5-isocyanatobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Polymerization: The isocyanate group can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols can be used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Ureas and Carbamates: Formed from nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing conditions used.
Polyurethanes: Resulting from polymerization reactions.
Scientific Research Applications
1,2,3-Tris(decyloxy)-5-isocyanatobenzene has several scientific research applications, including:
Materials Science: Used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive isocyanate group.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industrial Applications: Utilized in the production of adhesives, sealants, and elastomers.
Mechanism of Action
The mechanism of action of 1,2,3-Tris(decyloxy)-5-isocyanatobenzene primarily involves the reactivity of its isocyanate group. The isocyanate group can react with nucleophiles to form stable covalent bonds, making it useful in various chemical and industrial applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Tris(methoxy)-5-isocyanatobenzene: Similar structure but with methoxy groups instead of decyloxy groups.
1,2,3-Tris(ethoxy)-5-isocyanatobenzene: Similar structure but with ethoxy groups instead of decyloxy groups.
1,2,3-Tris(butyloxy)-5-isocyanatobenzene: Similar structure but with butyloxy groups instead of decyloxy groups.
Uniqueness
1,2,3-Tris(decyloxy)-5-isocyanatobenzene is unique due to the presence of long-chain decyloxy groups, which can impart distinct physical and chemical properties compared to its shorter-chain analogs
Properties
CAS No. |
652903-51-0 |
|---|---|
Molecular Formula |
C37H65NO4 |
Molecular Weight |
587.9 g/mol |
IUPAC Name |
1,2,3-tris-decoxy-5-isocyanatobenzene |
InChI |
InChI=1S/C37H65NO4/c1-4-7-10-13-16-19-22-25-28-40-35-31-34(38-33-39)32-36(41-29-26-23-20-17-14-11-8-5-2)37(35)42-30-27-24-21-18-15-12-9-6-3/h31-32H,4-30H2,1-3H3 |
InChI Key |
ZPQWVWUDYFHZLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile](/img/structure/B12519005.png)
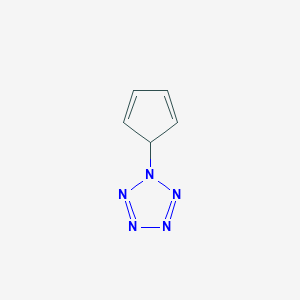
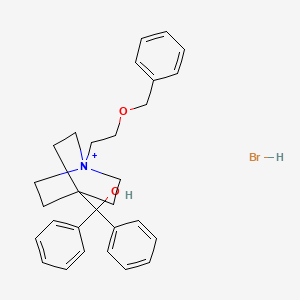
![{6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12519022.png)
![7H-Oxireno[D]thiazolo[3,2-A]pyridine](/img/structure/B12519025.png)
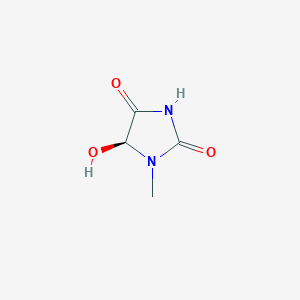
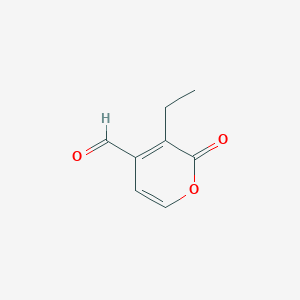

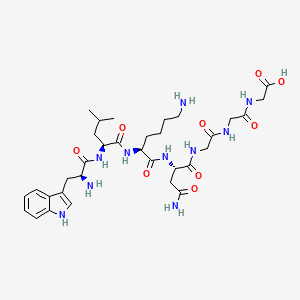
![3-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B12519073.png)
![[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B12519076.png)
![2-(cyclobutylamino)-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B12519082.png)
![7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12519087.png)
![3-(3-hydroxy-4-methoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12519095.png)
